molecular formula C9H10FNO2 B13053832 (S)-2-Amino-2-(5-fluoro-2-methylphenyl)aceticacidhcl

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)aceticacidhcl

Cat. No.: B13053832
M. Wt: 183.18 g/mol
InChI Key: RZUDHOAUKWTYCL-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylphenylboronic acid.

    Reaction with Amino Acids: The boronic acid is reacted with amino acids under specific conditions to introduce the amino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxides: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through substitution reactions.

Scientific Research Applications

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and fluorine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

RZUDHOAUKWTYCL-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N

Origin of Product

United States

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